molecular formula C9H11NO2 B097195 N-(2-Hydroxyethyl)benzamide CAS No. 18838-10-3

N-(2-Hydroxyethyl)benzamide

Cat. No. B097195
Key on ui cas rn: 18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF was added benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 10 min and then quenched with 1M HCl. The mixture was then diluted with EtOAc and washed with sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was crystalized to give N-(2-hydroxyethyl)benzamide (593 mg, 97%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1COCC1>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
520 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1M HCl
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystalized

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCCNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 593 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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